6-[(2-chloro-6-fluorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
The compound 6-[(2-chloro-6-fluorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one belongs to the triazolopyrimidinone class, characterized by a fused triazole-pyrimidinone core. This structure is substituted at position 3 with a 3,4-dimethylphenyl group and at position 6 with a 2-chloro-6-fluorophenylmethyl moiety. While direct data for this compound are unavailable in the provided evidence, analogs suggest that such substitutions influence physicochemical properties and biological interactions.
Properties
IUPAC Name |
6-[(2-chloro-6-fluorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN5O/c1-11-6-7-13(8-12(11)2)26-18-17(23-24-26)19(27)25(10-22-18)9-14-15(20)4-3-5-16(14)21/h3-8,10H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMWHBHXJVDEIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=C(C=CC=C4Cl)F)N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-chloro-6-fluorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, starting from readily available precursors
Formation of Triazole Ring: This step often involves the cyclization of hydrazine derivatives with appropriate nitriles under acidic or basic conditions.
Fusion with Pyrimidine Ring: The triazole intermediate is then reacted with a pyrimidine precursor, typically under high-temperature conditions, to form the fused triazolopyrimidine structure.
Introduction of Substituents:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-[(2-chloro-6-fluorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
6-[(2-chloro-6-fluorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(2-chloro-6-fluorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The triazolopyrimidinone core is conserved across analogs, but substituent variations at positions 3 and 6 dictate functional differences:
Key Observations:
- Aromatic Substitutions: Methyl groups (e.g., ) reduce polarity, while methoxy or oxadiazole groups (e.g., ) introduce hydrogen-bonding capabilities.
- Planarity and Conjugation: Analogs like 5-(4-chlorophenoxy)-6-isopropyl-3-phenyl exhibit coplanar triazolopyrimidinone cores (maximum deviation: 0.021 Å), suggesting strong conjugation and structural rigidity, which may enhance target binding .
Physicochemical and Pharmacological Properties
- Solubility and LogP: Compounds with polar substituents (e.g., hydroxyl in ) show lower logP values, whereas halogenated analogs (e.g., ) are more lipophilic.
- Synthetic Accessibility: The use of ionic liquids (e.g., BMIM-PF6 in ) and high-throughput crystallography (e.g., SHELX refinements ) highlights methodologies for optimizing triazolopyrimidinone derivatives.
- Biological Activity: While direct pharmacological data for the target compound are absent, analogs with chloro/fluoro substitutions (e.g., ) are often explored in oncology and anti-infective research due to their electron-withdrawing effects and stability.
Biological Activity
The compound 6-[(2-chloro-6-fluorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine class and has garnered attention for its potential biological activities. This article reviews the existing literature on its cytotoxic properties, mechanisms of action, structure-activity relationships (SAR), and other relevant biological effects.
Chemical Structure
The compound's structure includes a triazole ring fused to a pyrimidine system, with specific substitutions that are critical for its biological activity. The presence of halogen atoms (chlorine and fluorine) and methyl groups on the phenyl rings enhances its interaction with biological targets.
Cytotoxic Activity
Recent studies have demonstrated significant cytotoxic effects of this compound against various cancer cell lines. For instance:
- Cytotoxicity Testing: The compound exhibited IC50 values of 5.9 ± 1.69 μM against A549 (lung adenocarcinoma), 2.3 ± 5.91 μM against SW-480 (colorectal cancer), and 5.65 ± 2.33 μM against MCF-7 (breast cancer) cell lines. These values indicate potent antiproliferative activity compared to standard chemotherapeutics like Cisplatin (IC50 values: 15.37 μM for A549) .
Table 1: Cytotoxic Activity of the Compound
| Cell Line | IC50 Value (μM) | Comparison Drug | IC50 Value (μM) |
|---|---|---|---|
| A549 | 5.9 ± 1.69 | Cisplatin | 15.37 |
| SW-480 | 2.3 ± 0.91 | Cisplatin | 16.1 |
| MCF-7 | 5.65 ± 2.33 | Cisplatin | 3.2 |
The mechanism by which this compound induces cytotoxicity appears to involve:
- Apoptosis Induction: Flow cytometry studies indicated that the compound promotes early and late apoptosis in A549 cells in a dose-dependent manner, with significant increases in apoptotic cells at higher concentrations .
- Cell Cycle Arrest: The compound has been shown to arrest the cell cycle in the S phase, indicating its potential to disrupt DNA synthesis in cancer cells .
Structure-Activity Relationship (SAR)
SAR studies have revealed that:
- Substituent Effects: Compounds with halogen substitutions on the phenyl ring demonstrate enhanced antiproliferative activity compared to unsubstituted analogs. The presence of electron-withdrawing groups such as Cl and F significantly contributes to the efficacy .
- Positioning of Substituents: Substitutions at the para position of the phenyl ring are more effective than those at the meta position .
Other Biological Activities
In addition to anticancer properties, preliminary investigations suggest potential antimicrobial activities against various pathogens:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
